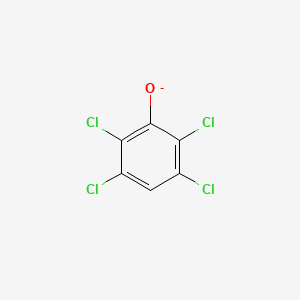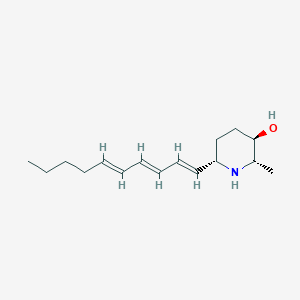
2,3,5,6-Tetrachlorophenolate
Vue d'ensemble
Description
2,3,5,6-tetrachlorophenolate is a phenolate anion that is the conjugate base of 2,3,5,6-tetrachlorophenol, arising from deprotonation of the acidic phenol function. It is a conjugate base of a 2,3,5,6-tetrachlorophenol.
Applications De Recherche Scientifique
Environmental Degradation and Bioremediation
Research has shown the potential of 2,3,5,6-tetrachlorophenolate in environmental degradation and bioremediation processes. For instance, Van Dort and Bedard (1991) demonstrated the capability of anaerobic microorganisms to dechlorinate 2,3,5,6-tetrachlorobiphenyl, a related compound, into less chlorinated biphenyls, indicating a pathway for environmental decontamination (H. V. Van Dort & D. Bedard, 1991). Additionally, Chauhan et al. (1999) explored the degradation of 2,3,5,6-tetrachlorophenol using a combination of pulse electric discharge and bioremediation, offering insights into innovative methods for treating chlorinated phenols in environmental settings (S. Chauhan et al., 1999).
Photodegradation Studies
Research by Suegara et al. (2005) highlighted the photodegradation of pentachlorophenol, a process where 2,3,5,6-tetrachlorophenol was identified as an intermediate. This study contributes to understanding the pathways and efficiency of photodegradation in environmental remediation (Junya Suegara et al., 2005).
Chemical Reactions and Toxicity Studies
The study of the reversible proton transfer in the 2,3,5,6-tetrachlorophenol-N,N-dimethylaniline hydrogen-bonded complex by Ilczyszyn et al. (1989) provided insights into the chemical behavior of tetrachlorophenol under specific conditions (M. Ilczyszyn et al., 1989). Furthermore, Clausen et al. (2018) investigated the toxicity of 2,3,5,6-tetrachlorophenol to willow trees, offering valuable data on its eco-toxicological impact (L. P. Clausen et al., 2018).
Novel Applications in Chemical Synthesis
Shah et al. (2000) explored the use of tetraarylphenyls including 2,3,5,6-tetrachlorophenol derivatives in creating compounds with low-coordinate phosphorus centers, illustrating its potential in novel chemical syntheses (S. Shah et al., 2000).
Inhibition Studies in Biochemistry
Grossman and Suttie (1990) found that 2,3,5,6-tetrachlorophenol could inhibit the rat liver vitamin K-dependent carboxylase, suggesting its potential role in biochemical studies related to coagulation and vitamin K metabolism (C. Grossman & J. Suttie, 1990).
Propriétés
IUPAC Name |
2,3,5,6-tetrachlorophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWNKZNZRIAIAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4O- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)





![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)
